molecular formula C28H28ClN3O2 B11407190 1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11407190
M. Wt: 474.0 g/mol
InChI Key: FKDCAFPVWWQLAL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of chlorophenyl, ethylphenoxy, benzimidazolyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with the chlorophenyl and ethylphenoxy groups. The final step involves the formation of the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chlorophenyl and ethylphenoxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-2-20-12-14-22(15-13-20)34-17-7-16-31-26-11-6-4-9-24(26)30-28(31)21-18-27(33)32(19-21)25-10-5-3-8-23(25)29/h3-6,8-15,21H,2,7,16-19H2,1H3

InChI Key

FKDCAFPVWWQLAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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